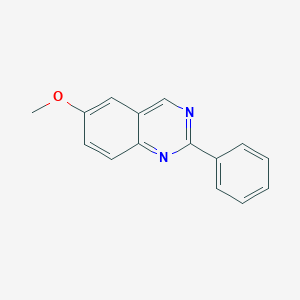

6-Methoxy-2-phenylquinazoline

Description

Properties

IUPAC Name |

6-methoxy-2-phenylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-18-13-7-8-14-12(9-13)10-16-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZADDHMDKJUUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 6 Methoxy 2 Phenylquinazoline Derivatives

Systematic Investigation of Substituent Effects on the Quinazoline (B50416) Nucleus

The biological profile of 6-methoxy-2-phenylquinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Researchers have systematically modified the quinazoline nucleus to map the molecular landscape and identify key structural features that govern activity.

The methoxy (B1213986) group at the C-6 position is a critical determinant of the biological activity in many quinazoline-based compounds. Its presence has been linked to enhanced efficacy in several therapeutic areas, including antimicrobial and anticancer applications. For instance, studies have shown that quinazoline derivatives containing methoxy groups often exhibit good antimicrobial activity. nih.gov In the context of anticancer research, the 6-alkoxy substitution is a key feature for potent epidermal growth factor receptor (EGFR) kinase inhibition, with many compounds showing IC₅₀ values in the nanomolar range. nih.gov

The significance of the 6-methoxy group is further highlighted in its role as a hydrogen bond acceptor. In studies of 6-methoxy-2-arylquinoline analogues designed as P-glycoprotein (P-gp) inhibitors, the oxygen atom of the methoxy group was found to form hydrogen bond interactions with key amino acid residues, such as Gln986, within the protein's binding site. nih.gov This interaction contributes to the stabilization of the ligand-protein complex. Furthermore, the methyl group of the 6-methoxy moiety can engage in hydrophobic interactions with residues like Phe299, Tyr306, Phe339, and Ile302, further anchoring the molecule in the binding pocket. nih.gov The strategic placement of electron-donating groups, such as methoxy groups, at the 6 and 7 positions of the quinazoline core has been shown to increase the antiproliferative activity of these compounds. nih.gov

The 2-phenyl group is another pivotal component of the this compound scaffold, playing a crucial role in molecular recognition and biological function. The presence of this aromatic ring at the C-2 position is considered a vital structural requirement for various activities, including the inhibition of Breast Cancer Resistance Protein (BCRP) and interaction with enzyme targets. nih.gov The phenyl ring is instrumental in forming hydrogen bonds with enzymes, thereby enhancing binding and interaction. nih.gov

Modifications to this phenyl ring have been extensively explored to optimize activity. For example, 2-phenyl-4(3H) quinazolinone derivatives have been investigated for their anti-inflammatory properties. researchgate.net In the development of topoisomerase inhibitors, substitutions on an arylamino group attached to the quinazoline scaffold revealed that methoxy, bromo, and methyl groups at the C-2 position of the aryl ring increased activity. nih.gov Conversely, substitutions at the C-4 position of that same aryl ring led to a decrease in activity. nih.gov The electronic nature of substituents on the 2-phenyl ring also influences activity; for BCRP inhibition, meta-substituents like nitro, hydroxyl, or trifluoromethyl on the aniline (B41778) group were found to be more favorable than ortho-substituents. nih.gov

The following table summarizes the activity of some 2-phenyl-4-quinazolinone derivatives, illustrating the impact of substitutions.

| Compound | Substituent at C-2 | Biological Activity |

| Derivative A | 2-Phenyl | Anti-inflammatory researchgate.net |

| Derivative B | 2-(2-Methoxyphenyl)amino | Increased Topoisomerase Inhibition nih.gov |

| Derivative C | 2-(m-Nitroanilino) | Potent BCRP Inhibition (IC₅₀ = 0.13 µM) nih.gov |

| Derivative D | 2-(Dimethoxy-phenyl) | Potent BCRP Inhibition (IC₅₀ = 0.076 µM) nih.gov |

Beyond the C-6 and C-2 positions, substitutions at other points on the quinazoline ring, such as C-3, C-4, C-7, and C-8, have profound effects on the molecule's biological and chemical properties. These positions offer valuable opportunities for fine-tuning potency, selectivity, and pharmacokinetic profiles.

For instance, the introduction of an electron-withdrawing group at the C-4 position has been shown to enhance the activity of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. nih.gov Conversely, in the context of topoisomerase inhibitors, substitutions at the C-4 position were found to decrease activity. nih.gov The C-4 position has also been modified to increase conformational flexibility by inserting moieties like thiophene-2-ylmethanamine, leading to good antiproliferative activity against A431 cells. nih.gov

The C-7 position, often in conjunction with C-6, is critical for modulating activity. The presence of electron-donating groups at both the 6 and 7 positions, such as dimethoxy substitutions, is a common feature in potent EGFR inhibitors. nih.gov A study systematically exploring modifications at positions 6 and 7 of a quinazoline scaffold led to significant changes in potency and selectivity towards receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3). nih.gov Furthermore, substitutions at the C-8 position have also been investigated; for example, introducing iodine at both the C-6 and C-8 positions significantly improved the antibacterial activity of certain quinazolinone derivatives. nih.gov

The table below details the influence of various substitutions on the quinazoline scaffold.

| Position | Substituent | Effect on Activity | Target/Assay |

| C-4 | Electron-withdrawing group | Enhancement | Tyrosine kinase (erbB-2) inhibition nih.gov |

| C-4 | Thiophene-2-ylmethanamine | Good antiproliferative activity | A431 cells nih.gov |

| C-6, C-7 | Electron-donating groups | Increased activity | EGFR inhibition nih.gov |

| C-6, C-8 | Iodine | Improved activity | Antibacterial nih.gov |

Pharmacophore Elucidation and Design Principles for this compound-based Bioactive Compounds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound derivatives, these models provide a blueprint for designing new compounds with improved potency and selectivity.

Studies on 6-arylquinazolin-4-amines as inhibitors of kinases like Cdc2-like kinase 4 (Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) have successfully employed pharmacophore modeling to understand their structure-activity correlation. nih.gov These models typically identify key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the ATP-binding domain of the target kinase. nih.gov

The generated pharmacophore models, often developed in conjunction with 3D-QSAR and molecular docking, reveal critical design principles. For example, the binding mode analysis for Clk4 inhibitors highlighted specific interactions between the inhibitor and amino acid residues in the kinase's active site. nih.gov This information is consistent with the structural properties identified by the pharmacophore model and provides valuable insights into the structure-activity profile of these analogs. nih.gov These combined computational approaches are instrumental for future lead compound identification and optimization, guiding the rational design of potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is used to predict the activity of novel analogs and to understand the physicochemical properties that govern their potency.

For quinazoline derivatives, QSAR studies have been effectively used to develop predictive models for various biological activities, including anticancer and enzyme inhibition. nih.govnih.gov In one study focusing on quinazoline analogues as tyrosine kinase (erbB-2) inhibitors, a Multiple Linear Regression (MLR) model was developed that demonstrated high statistical significance. nih.gov The model revealed that specific 2D descriptors, namely the Estate Contribution descriptors SaaOE-Index and SsClE-index, were the most important factors in predicting inhibitory activity. nih.gov This suggests that the electronic and topological properties of the molecule are key drivers of its biological function.

Similarly, 3D-QSAR models have been generated for 6-arylquinazolin-4-amine analogs targeting Clk4 and Dyrk1A kinases. nih.gov These models yielded high correlation coefficients (R²) and predictive abilities (Q²), indicating their reliability for predicting the activities of new ligands. nih.gov The contour maps generated from these 3D-QSAR models provide a visual representation of where steric bulk, electron-donating, or electron-withdrawing groups would be favorable or unfavorable for activity, offering a clear guide for structural modifications to enhance potency. nih.gov

The table below presents the statistical validation parameters for a representative QSAR model developed for quinazoline derivatives.

| QSAR Model Parameter | Value | Significance |

| r² (training set) | 0.956 | High correlation and goodness of fit nih.gov |

| q² (cross-validation) | 0.915 | Good internal predictive ability nih.gov |

| pred_r² (external validation) | 0.617 | Good external predictive ability nih.gov |

Molecular and Cellular Mechanism of Action Studies of 6 Methoxy 2 Phenylquinazoline Derivatives

Investigation of Molecular Target Interactions

The biological activity of 6-methoxy-2-phenylquinazoline derivatives is rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors, leading to the modulation of their functions.

Derivatives of the quinazoline (B50416) scaffold have been identified as potent inhibitors of several key enzyme families crucial for cell signaling and epigenetic regulation.

Tyrosine Kinases: The quinazoline core is a well-established scaffold for developing tyrosine kinase inhibitors. For instance, certain 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one compounds have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical receptor tyrosine kinases in cancer progression. mdpi.com One such compound demonstrated significant inhibitory activity against both VEGFR2 and EGFR, with IC50 values of 98.1 nM and 106 nM, respectively. mdpi.com

Phosphoinositide 3-kinases (PI3Ks): PI3Ks are a family of lipid kinases involved in cell differentiation, proliferation, and survival. nih.gov Novel quinazoline-based inhibitors have been developed with high selectivity for the PI3Kδ isoform, which is predominantly expressed in leukocytes and plays a key role in inflammatory diseases. nih.gov The introduction of a 4-phenyl substituent to the quinazoline scaffold significantly increased activity for PI3Kα and PI3Kδ. nih.gov Further optimization of this scaffold has led to potent and selective PI3Kδ inhibitors that modulate immune cell function. nih.gov

Methyltransferases (G9a/GLP): The histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) are crucial epigenetic regulators that primarily catalyze the methylation of histone H3 at lysine (B10760008) 9 (H3K9). nih.govnih.gov These enzymes often form a heterodimeric complex which is the main functional methyltransferase for depositing H3K9me1 and H3K9me2. nih.gov Quinazoline-based compounds have been developed as potent inhibitors of the G9a/GLP complex. nih.govnih.gov Structure-activity relationship (SAR) studies have highlighted the critical role of the 6-methoxy group on the quinazoline ring for potent inhibition. The 6-methoxy group occupies a shallow binding groove, and its replacement with larger groups like ethoxy or smaller groups like fluoro or methyl leads to a significant decrease in potency. nih.gov This underscores the importance of the specific interactions facilitated by the 6-methoxy moiety in G9a/GLP inhibition. nih.gov

Table 1: Enzyme Inhibition by Quinazoline Derivatives

| Enzyme Target Family | Specific Enzyme(s) | Observed Effect | Key Structural Insights |

|---|---|---|---|

| Tyrosine Kinases | EGFR, VEGFR2 | Inhibition | Quinazoline-4(3)-one core structure. mdpi.com |

| PI3Ks | PI3Kα, PI3Kδ | Isoform-selective inhibition | 4-aryl quinazoline scaffold enhances PI3Kδ selectivity. nih.gov |

| Methyltransferases | G9a, GLP | Potent Inhibition | The 6-methoxy group is critical for high potency. nih.gov |

The efficacy of a ligand is determined by its ability to recognize and bind to its biological target. For this compound derivatives, the interaction with enzyme active sites is a key aspect of their mechanism.

In the case of G9a/GLP methyltransferase inhibition, co-crystal structures reveal that the 6-methoxy group of the quinazoline inhibitor settles into a shallow binding groove on the enzyme. nih.gov SAR studies confirm that this interaction is finely tuned, as even slight modifications, such as replacing the methoxy (B1213986) group with an ethoxy or isopropoxy group, can abolish inhibitory activity, likely due to steric clashes within the binding groove. nih.gov This precise ligand-target recognition highlights the structural importance of the 6-methoxy substituent for potent enzymatic inhibition. nih.gov

Beyond enzymes, related quinoline (B57606) structures have been studied for their interaction with other proteins like P-glycoprotein (P-gp), a membrane transporter associated with multidrug resistance in cancer. nih.govnih.gov In docking studies with a homology model of human P-gp, the methoxy group of a 6-methoxy-2-arylquinoline derivative was shown to form a hydrogen bond with the side chain of the Gln986 residue in the drug-binding pocket, contributing to the stabilization of the ligand-target complex. nih.gov

Cellular Pathway Modulation by this compound Analogs (in vitro studies)

In vitro studies have demonstrated that this compound analogs can influence fundamental cellular processes, leading to outcomes such as programmed cell death and cell cycle arrest.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It proceeds via two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govthermofisher.com Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the cell death program. nih.gov

Quinazoline-based compounds are recognized as promising inducers of apoptosis. jofamericanscience.org They can function as potent activators of caspases and inhibitors of anti-apoptotic proteins like Bcl-2. jofamericanscience.org The process involves several key biochemical markers:

Bcl-2 Family Proteins: The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, PUMA). nih.gov The balance between these proteins determines the cell's fate. Quinazoline derivatives can shift this balance toward apoptosis by inhibiting anti-apoptotic proteins or promoting pro-apoptotic ones. jofamericanscience.org

Caspase Activation: The execution of apoptosis is carried out by effector caspases, primarily Caspase-3 and -7. nih.gov These are activated by initiator caspases (Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway). thermofisher.com The activation of Caspase-3 is a central event, leading to the cleavage of critical cellular substrates. thermofisher.com

PARP Cleavage: One of the key substrates of activated Caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Cleavage of PARP is a hallmark of apoptosis.

Studies on novel 4-aminoquinazoline derivatives have shown they induce apoptosis, and this effect is linked to the inhibition of the PI3Kα signaling pathway, which is known to regulate cellular survival. lookchem.com

Table 2: Key Biochemical Markers in Apoptosis Modulated by Quinazoline Derivatives

| Marker Family | Specific Marker | Role in Apoptosis | Modulation by Apoptosis Inducers |

|---|---|---|---|

| Bcl-2 Family | Bcl-2, Mcl-1 | Anti-apoptotic | Downregulation/Inhibition jofamericanscience.orgnih.gov |

| Bax, Bak, PUMA | Pro-apoptotic | Upregulation/Activation nih.gov | |

| Caspases | Caspase-8, -9 | Initiator Caspases | Activation thermofisher.comnih.gov |

| Caspase-3, -7 | Effector Caspases | Activation thermofisher.comnih.gov | |

| Enzymes | PARP | DNA Repair | Cleavage by Caspase-3 nih.gov |

In addition to inducing apoptosis, this compound analogs can interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Perturbations in this process can lead to cell cycle arrest, preventing cancer cells from multiplying.

Studies on various quinazoline derivatives have demonstrated their ability to cause cell cycle arrest. lookchem.com For example, some compounds have been shown to induce arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase. nih.gov Other agents can cause an accumulation of cells in the G2 phase, blocking their entry into mitosis (M phase). nih.gov This inhibition of cell proliferation is often a direct consequence of the compound's interaction with key regulatory proteins of the cell cycle. nih.govlookchem.com

Mechanistic Insights into Antimicrobial Activity of this compound Derivatives

The quinoline and quinazoline scaffolds are integral components of various bioactive agents that display a wide range of biological activities, including antifungal properties. mdpi.com While the precise antimicrobial mechanisms of this compound derivatives are still under investigation, insights can be drawn from the known mechanisms of other antifungal agents and related heterocyclic compounds.

Potential mechanisms of antifungal action include:

Inhibition of Ergosterol (B1671047) Synthesis: A primary target for many antifungal drugs is ergosterol, the main sterol component of the fungal cell membrane. nih.govmdpi.com Azole antifungals, for example, inhibit the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis. nih.gov Disruption of this pathway compromises the integrity and function of the fungal cell membrane.

Cell Membrane Disruption: Polyene antifungals act by binding directly to ergosterol in the membrane, forming pores that lead to leakage of intracellular components and cell death. mdpi.comebsco.com

Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin (B13524) and glucans, is essential for viability and is absent in human cells, making it an attractive target. ebsco.com Echinocandins, for instance, inhibit the (1,3)beta-D-glucan synthase enzyme, disrupting cell wall integrity. ebsco.com

Disruption of Cellular Signaling: Some combination therapies have been shown to inhibit fungal growth by interfering with key signaling pathways. For example, certain flavonoids combined with fluconazole (B54011) can inhibit the RAS-cAMP-PKA signaling pathway in Candida albicans, which is crucial for the transition to the more virulent hyphal form and for biofilm formation. frontiersin.org

Given the established broad bioactivity of the quinazoline scaffold, it is plausible that its derivatives exert their antifungal effects through one or more of these established mechanisms. mdpi.com

Table 3: Potential Antifungal Mechanisms of Action

| Cellular Target | Mechanism of Action | Examples of Drug Classes |

|---|---|---|

| Cell Membrane | Inhibition of ergosterol synthesis | Azoles, Allylamines nih.govebsco.com |

| Direct interaction with ergosterol, pore formation | Polyenes mdpi.com | |

| Cell Wall | Inhibition of (1,3)beta-D-glucan synthesis | Echinocandins ebsco.com |

| Macromolecules | Inhibition of DNA and protein synthesis | 5-fluorocytosine nih.govnih.gov |

| Signaling Pathways | Inhibition of virulence pathways (e.g., RAS-cAMP-PKA) | Flavonoids (in combination) frontiersin.org |

Computational and Theoretical Investigations of 6 Methoxy 2 Phenylquinazoline

Molecular Dynamics (MD) Simulations for Conformational Studies and Dynamic Interactions

No specific studies employing molecular dynamics simulations to explore the conformational landscape or the dynamic interactions of 6-Methoxy-2-phenylquinazoline with its environment (e.g., in solution or complexed with biological macromolecules) have been identified in the public domain. Such simulations would typically provide valuable insights into the molecule's flexibility, preferred shapes, and the time-resolved behavior of its atomic coordinates, which are crucial for understanding its structure-activity relationships.

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystalline States

Similarly, there is a lack of published crystal structure data and subsequent Hirshfeld surface analysis for this compound. This type of analysis is instrumental in quantifying and visualizing the intricate network of intermolecular interactions that govern the packing of molecules in a crystal lattice. Without a determined crystal structure, it is not possible to generate Hirshfeld surfaces or the associated 2D fingerprint plots, which would detail the nature and prevalence of contacts such as hydrogen bonds, π-π stacking, and van der Waals forces.

While computational studies, including MD simulations and Hirshfeld surface analysis, have been conducted on other quinazoline (B50416) and quinoline (B57606) derivatives, the strict focus of this inquiry on this compound prevents the inclusion of data from related but distinct molecules. Extrapolation of findings from other compounds would not provide a scientifically accurate representation for the specific subject of this article.

Future experimental and computational work is necessary to elucidate the specific properties of this compound. The determination of its crystal structure would be a critical first step, paving the way for in-depth Hirshfeld surface analyses. Subsequently, molecular dynamics simulations could provide a deeper understanding of its behavior in various environments, contributing to a more complete scientific profile of this compound.

Future Research Directions and Translational Perspectives for 6 Methoxy 2 Phenylquinazoline Research

Exploration of Novel Biological Targets and Therapeutic Areas for Quinazoline-based Compounds

The diverse pharmacological activities reported for the quinazoline (B50416) core suggest that the therapeutic potential of its derivatives, including 6-Methoxy-2-phenylquinazoline, is far from exhausted. mdpi.comijms.co.in Quinazoline-based molecules have demonstrated a remarkable breadth of biological effects, encompassing anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities. nih.govresearchgate.net This versatility stems from the scaffold's ability to interact with a wide array of biological macromolecules.

Future research will likely focus on identifying and validating novel molecular targets for this compound and its analogs. While significant research has targeted well-known pathways like EGFR inhibition in cancer, a vast landscape of other potential targets remains to be explored. nih.gov The established bioactivity spectrum provides a roadmap for these investigations. For instance, the anti-inflammatory properties of some quinazolines could be harnessed to target specific cytokines, enzymes, or signaling pathways involved in inflammatory diseases. mdpi.com Similarly, their antimicrobial effects warrant deeper investigation into novel bacterial or fungal targets to combat rising drug resistance. slideshare.netorientjchem.org

The exploration of new therapeutic areas is a direct extension of identifying novel targets. The table below outlines potential areas for future investigation based on the known activities of the broader quinazoline class.

| Therapeutic Area | Potential Biological Targets | Rationale for Exploration |

| Neurodegenerative Diseases | Kinases (e.g., GSK-3β), Enzymes (e.g., MAO), Misfolded Protein Aggregates | The quinazoline scaffold's ability to cross the blood-brain barrier and modulate kinase activity could be beneficial in diseases like Alzheimer's and Parkinson's. |

| Metabolic Disorders | Enzymes (e.g., DPP-4), Nuclear Receptors (e.g., PPARs) | Some quinazoline derivatives have shown potential in modulating metabolic pathways, suggesting applications in diabetes and obesity. mdpi.com |

| Rare Diseases | Specific mutant proteins or enzymes | The adaptability of the quinazoline structure allows for fine-tuning to achieve high selectivity for targets implicated in various rare genetic disorders. |

| Parasitic Diseases | Essential parasite enzymes (e.g., kinases, proteases) | Building on established antimalarial activity, derivatives could be developed against other parasites like Leishmania and Trypanosoma. researchgate.net |

Systematic screening of this compound and newly synthesized analogs against diverse panels of receptors, enzymes, and cell lines will be crucial in uncovering these new therapeutic opportunities.

Development of this compound Derivatives as Chemical Probes for Biological Systems

Beyond their direct therapeutic applications, derivatives of this compound can be engineered into sophisticated chemical probes to investigate complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. The quinazoline scaffold is particularly well-suited for this purpose due to its synthetic tractability and established biological interactions. nih.gov

Future efforts will focus on functionalizing the this compound core with various reporter tags, such as fluorophores, biotin, or photo-crosslinkers, without compromising its binding affinity for the target protein. For example, quinazoline derivatives have been successfully developed into fluorescent probes for visualizing α1-Adrenergic Receptors (α1-ARs) and the Translocator Protein (TSPO) in living cells. nih.govunipi.it These probes typically consist of the quinazoline pharmacophore for target recognition and a fluorescent moiety for visualization. nih.gov

The development of such probes based on this compound could enable:

Target Identification and Validation: Using probes with photo-affinity labels to covalently link to and identify the specific protein targets of the parent compound.

High-Content Imaging: Employing fluorescently labeled derivatives to visualize the subcellular localization and trafficking of target proteins in real-time. rsc.org

Diagnostic Tools: Creating probes for techniques like Positron Emission Tomography (PET) to image the distribution of a target protein in vivo, which could aid in disease diagnosis and monitoring treatment response.

The table below summarizes the key components and applications of such chemical probes.

| Probe Component | Function | Example Application |

| Pharmacophore (this compound core) | Provides high affinity and selectivity for the biological target. | Targeting a specific kinase involved in a cancer signaling pathway. |

| Linker | Covalently attaches the pharmacophore to the reporter tag while minimizing steric hindrance. | A flexible alkyl or PEG chain to separate the core from a bulky fluorophore. |

| Reporter Tag (e.g., Fluorophore, Biotin, Radioisotope) | Enables detection and visualization of the probe-target complex. | Visualizing receptor distribution on the cell membrane using fluorescence microscopy. rsc.org |

The rational design of these chemical tools will provide invaluable insights into the mechanisms of action of this compound and help elucidate the intricate functions of its biological targets. unipi.it

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Analogs

The traditional process of drug discovery is lengthy and resource-intensive. The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a paradigm shift, promising to accelerate the design and discovery of novel this compound analogs with improved properties. uic.edu These computational techniques can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent to human researchers. researchgate.net

Future research will leverage AI and ML in several key areas:

Generative Models: Employing deep learning architectures, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design novel quinazoline structures de novo. These models can be trained on existing libraries of active compounds to generate new molecules predicted to have high affinity for a specific target and favorable drug-like properties.

Predictive Modeling: Building robust Quantitative Structure-Activity Relationship (QSAR) models using machine learning algorithms like random forests or support vector machines. These models can rapidly screen virtual libraries of thousands of this compound analogs, predicting their biological activity and prioritizing the most promising candidates for synthesis and testing.

ADMET Prediction: Utilizing ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the design phase. This allows for the early deselection of candidates likely to fail in later developmental stages due to poor pharmacokinetics or toxicity. nih.govnih.gov

Potential Applications Beyond Traditional Medicinal Chemistry (e.g., Materials Science, Agrochemistry)

While the primary focus of quinazoline research has been medicinal chemistry, the unique chemical properties of the scaffold suggest potential applications in other scientific and industrial fields. mdpi.com Exploring these non-traditional avenues could lead to the development of novel functional materials and agrochemicals based on the this compound structure.

Materials Science: The rigid, planar, and aromatic nature of the quinazoline core, combined with its potential for functionalization, makes it an attractive building block for advanced materials. Diaryl-substituted quinoline (B57606) and quinazoline scaffolds have been investigated for applications in functional material chemistry. mdpi.com Future research could explore the use of this compound derivatives in:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the quinazoline ring could be exploited to create organic semiconductors with desirable photophysical properties for use in display and lighting technologies.

Sensors: By attaching specific recognition moieties, quinazoline derivatives could be developed as fluorescent or colorimetric sensors for the detection of metal ions, anions, or specific biomolecules.

Polymers: Incorporating the quinazoline unit into polymer backbones could impart specific properties such as thermal stability, conductivity, or unique optical characteristics.

Agrochemistry: The biological activity of quinazoline derivatives is not limited to human medicine; they also show significant potential in agriculture. mdpi.com The 4(3H)-quinazolinone scaffold, closely related to quinazoline, has been extensively studied for its use as a fungicide, herbicide, and insecticide. mdpi.comnih.gov This provides a strong rationale for investigating this compound and its analogs for agrochemical applications. Research in this area could focus on:

Fungicides: Developing derivatives that are effective against plant-pathogenic fungi, potentially offering new modes of action to combat resistance to existing fungicides. mdpi.com

Herbicides: Designing analogs that selectively inhibit the growth of weeds without harming crops.

Insecticides: Creating compounds that target specific insect pests, providing safer and more effective alternatives to current pesticides.

By expanding the scope of research beyond pharmaceuticals, the full potential of the this compound scaffold can be realized across a diverse range of scientific and technological domains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-methoxy-2-phenylquinazoline with high purity and yield?

- Methodology :

- Step 1 : Start with a quinazoline precursor (e.g., 4-chloro-6-methoxyquinazoline). React with phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, reflux in a polar solvent like DMF) to introduce the phenyl group at position 2 .

- Step 2 : Optimize reaction conditions using temperature gradients (e.g., 80–100°C) and stoichiometric ratios (1:1.2 quinazoline:phenylboronic acid). Monitor via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture).

- Critical Factors : Catalyst loading (0.5–2 mol% Pd), inert atmosphere, and elimination of residual solvents. Yield improvements are achieved by microwave-assisted synthesis (e.g., 85% yield in 2 hours) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Recommended Techniques :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the phenyl group at δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C15H13N2O: [M+H]+ = 237.1028) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., methoxy group orientation in the solid state) .

Q. How can functionalization of the quinazoline core be achieved without disrupting the methoxy group?

- Strategies :

- Protection of Methoxy : Use silyl protecting groups (e.g., TBSCl) during halogenation or cross-coupling reactions at other positions .

- Selective Demethylation : Treat with BBr3 in CH2Cl2 at −78°C to convert methoxy to hydroxyl for further derivatization .

- Electrophilic Substitution : Nitration (HNO3/H2SO4) or sulfonation (SO3/H2SO4) at electron-rich positions (e.g., position 7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Approach :

- Substituent Variation : Synthesize analogs with substituents at positions 4, 6, or 7 (e.g., fluoro, chloro, or methyl groups) to assess electronic effects on target binding .

- Biological Assays : Test inhibition of kinase targets (e.g., EGFR) using enzyme-linked immunosorbent assays (ELISA) or cellular proliferation assays (MTT) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. For example, methoxy groups enhance π-π stacking with hydrophobic kinase pockets .

- Case Study : Derivatives with 4-chloro substitution show 10× higher EGFR inhibition (IC50 = 12 nM) compared to unsubstituted analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Root Cause Analysis :

- Batch Variability : Ensure compound purity (>98% by HPLC) and validate via COSY NMR to exclude regioisomeric impurities .

- Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. A549) and culture media to minimize variability .

- Meta-Analysis : Compare IC50 values across publications using standardized statistical models (e.g., two-way ANOVA) .

Q. How can the metabolic stability of this compound derivatives be improved for in vivo applications?

- Approaches :

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD3O- substitution) to slow CYP450-mediated demethylation .

- Prodrug Design : Convert the methoxy group to a phosphate ester for enhanced solubility and delayed hydrolysis .

- In Vitro Metabolism : Use liver microsomes (human or rat) to identify major metabolites (LC-MS/MS). Methoxy-to-hydroxyl conversion is a common pathway requiring blocking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.